molecular formula C12H17NO3 B13572444 Tert-butyl 2-amino-5-methoxybenzoate

Tert-butyl 2-amino-5-methoxybenzoate

Cat. No.: B13572444
M. Wt: 223.27 g/mol
InChI Key: XZVKTHWKELEZCA-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-5-methoxybenzoate is an organic compound with the molecular formula C12H17NO3 It is a derivative of benzoic acid, featuring a tert-butyl ester group, an amino group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-5-methoxybenzoate typically involves the esterification of 2-amino-5-methoxybenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-5-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzoates.

Scientific Research Applications

Tert-butyl 2-amino-5-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-5-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino-5-fluoro-3-methoxybenzoate
  • Tert-butyl 2-bromo-5-methoxybenzoate
  • 5-tert-Butyl-2-methoxybenzoic acid

Uniqueness

Tert-butyl 2-amino-5-methoxybenzoate is unique due to the presence of both an amino group and a methoxy group on the benzoate structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

tert-butyl 2-amino-5-methoxybenzoate

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)9-7-8(15-4)5-6-10(9)13/h5-7H,13H2,1-4H3

InChI Key

XZVKTHWKELEZCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)OC)N

Origin of Product

United States

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